4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid
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Overview
Description
4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a tetraoxo-hexahydropyrroloisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetraoxo-hexahydropyrroloisoindole core: This step involves the cyclization of appropriate precursors under controlled conditions, often using strong acids or bases as catalysts.
Introduction of iodine atoms: The iodination of aromatic rings is usually achieved using iodine or iodinating agents such as [bis(trifluoroacetoxy)iodo]benzene.
Coupling reactions: The final step involves coupling the iodinated aromatic rings with the tetraoxo-hexahydropyrroloisoindole core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can also facilitate the formation of halogen bonds, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[2,6-Bis(3,4-dimethylphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid: This compound is similar in structure but contains methyl groups instead of iodine atoms.
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: Another iodine-containing compound with a different core structure.
Uniqueness
The presence of multiple iodine atoms in 4-{[2,6-Bis(3-iodophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid makes it unique compared to similar compounds. This feature can enhance its reactivity and binding properties, making it particularly useful in applications requiring high specificity and affinity.
Properties
Molecular Formula |
C30H14I2N2O7 |
---|---|
Molecular Weight |
768.2 g/mol |
IUPAC Name |
4-[2,6-bis(3-iodophenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindole-8-carbonyl]benzoic acid |
InChI |
InChI=1S/C30H14I2N2O7/c31-16-3-1-5-18(11-16)33-26(36)20-13-21-23(29(39)34(27(21)37)19-6-2-4-17(32)12-19)24(22(20)28(33)38)25(35)14-7-9-15(10-8-14)30(40)41/h1-13H,(H,40,41) |
InChI Key |
ORWFGILFVBHUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=C(C=C5)C(=O)O)C(=O)N(C4=O)C6=CC(=CC=C6)I |
Origin of Product |
United States |
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